2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
Description
Properties
IUPAC Name |
2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)14-10-11-15(13(3)12-14)18(21)16-8-6-7-9-17(16)19(22)23/h6-12H,4-5H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHHSJHVOYVIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068811 | |
| Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52830-65-6 | |
| Record name | 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52830-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(4-(diethylamino)-2-methylbenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052830656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedel-Crafts Acylation
- Reactants: N,N-diethyl-2-amino-4-methylphenol (or 3-diethylaminophenol) and benzoic acid derivatives.
- Catalysts: Commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to activate the acyl chloride intermediate.
- Conditions: Anhydrous environment with temperature control between 60–80°C to prevent hydrolysis.
- Purification: Post-reaction purification typically involves column chromatography using silica gel and solvents such as ethyl acetate/hexane mixtures.
This method is widely used for laboratory-scale synthesis due to its reliability in generating high-purity products.
Molten State Synthesis
An alternative and environmentally friendly approach involves reacting 3-N,N-diethylaminophenol with phthalic anhydride directly in a molten state without excessive solvent use.
-
- Mix 3-N,N-diethylaminophenol and phthalic anhydride in a three-neck flask equipped with stirring, a constant pressure dropping funnel, and reflux apparatus.
- Heat the mixture to 100–130°C until the reactants melt and begin to react, forming a solid product.
- Upon solid formation, add a small amount of toluene (mass ratio to 3-N,N-diethylaminophenol of 1:5 to 1:10) to disperse the solid.
- Continue the reaction for 2–5 hours.
- Adjust pH to 8–12 with alkali solution and react for an additional 1–3 hours.
- Cool, dissolve the solid in water, separate toluene, acidify to pH 3–6 with dilute HCl, filter, recrystallize, and dry to obtain the product.
-
- Reduced solvent usage, minimizing environmental pollution.
- Simplified post-reaction processing.
- High purity of the product with yields up to 98%.
- Suitable for industrial scale due to operational simplicity and greener process.
Detailed Experimental Data and Process Parameters
| Parameter | Friedel-Crafts Acylation | Molten State Synthesis |
|---|---|---|
| Reactants | 3-diethylaminophenol + benzoic acid derivatives | 3-N,N-diethylaminophenol + phthalic anhydride |
| Catalyst | AlCl₃ or FeCl₃ | None (thermal activation in molten state) |
| Solvent | Anhydrous organic solvents (e.g., toluene) | Minimal toluene added after solid formation |
| Temperature | 60–80°C | 100–130°C |
| Reaction Time | Several hours (depends on scale) | 3–8 hours total (including pH adjustment) |
| pH Adjustment | Not typically required | Alkali to pH 8–12, then acidify to 3–6 |
| Yield | Typically high with optimized conditions | Up to 98% |
| Purification | Column chromatography | Recrystallization from ethanol or water |
| Environmental Impact | Moderate (solvent use and catalyst disposal) | Low (reduced solvent, greener process) |
Research Findings and Optimization Insights
Yield and Purity: The molten state synthesis method yields a high purity product (>95%) with simplified purification steps, reducing the workload and chemical waste compared to traditional Friedel-Crafts methods.
Environmental Considerations: The molten state method significantly reduces the use of toluene, a hazardous solvent, thus lowering environmental pollution and health risks for operators.
Reaction Monitoring: The appearance of solid product during molten state synthesis signals near completion of the initial reaction phase, guiding the addition of toluene and subsequent steps.
pH Control: Adjusting the pH during the reaction is critical for product crystallization and purity, with alkaline conditions favoring intermediate stability and acidic conditions promoting product precipitation.
Summary Table of Preparation Methods
| Aspect | Friedel-Crafts Acylation | Molten State Synthesis |
|---|---|---|
| Starting Materials | 3-diethylaminophenol, benzoic acid derivatives | 3-N,N-diethylaminophenol, phthalic anhydride |
| Catalyst | AlCl₃, FeCl₃ | None |
| Solvent | Organic solvents (e.g., toluene) | Minimal toluene |
| Temperature Range | 60–80°C | 100–130°C |
| Reaction Duration | Several hours | 3–8 hours |
| Post-Reaction Processing | Chromatography, recrystallization | Recrystallization, filtration |
| Yield | Moderate to high | Up to 98% |
| Environmental Impact | Moderate (solvent and catalyst waste) | Low (green chemistry approach) |
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Photoprotection in Sunscreens
Application Overview:
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is primarily utilized as an UV filter in sunscreen formulations. It absorbs UV radiation, thereby protecting the skin from harmful effects associated with sun exposure.
Method of Application:
- Typically incorporated at concentrations up to 10% in sunscreen products.
- Can be used alone or in combination with other UV absorbers to enhance efficacy.
Results:
- Studies indicate that this compound effectively minimizes both acute and chronic photodamage to human skin by absorbing UV radiation.
Hair Care Products
Application Overview:
This compound is also employed in various hair care formulations , including styling products and treatments.
Method of Application:
- Used in hair sprays, gels, fixatives, and perming agents.
- Functions to protect hair from UV damage while enhancing product stability.
Results:
- The incorporation of this compound contributes to the overall effectiveness of hair care products by providing UV protection, which can prevent color fading and structural damage.
Synthesis of Fluorescent Materials
Application Overview:
this compound serves as a precursor for synthesizing novel fluorescent matrices.
Method of Application:
- Utilized in the synthesis of hybrid materials through processes such as acid-promoted Friedel-Crafts acylation.
Results:
- The resultant fluorescent materials have potential applications in bioimaging and sensor technologies due to their light-emitting properties.
Photodynamic Therapy (PDT)
Application Overview:
Research indicates potential use in photodynamic therapy , particularly for cancer treatment.
Method of Application:
- Acts as a photosensitizer that generates reactive oxygen species upon light activation.
Results:
- Studies show that its ability to absorb light can facilitate targeted destruction of cancer cells when activated by specific wavelengths.
Environmental Impact Studies
Application Overview:
The environmental implications of using this compound have been explored, particularly regarding its biotransformation and ecotoxicity.
Method of Application:
- Investigated through standardized tests on aquatic organisms to assess toxicity levels.
Results:
- Findings suggest that while the compound is effective as a UV filter, its derivatives may pose varying degrees of toxicity depending on their chemical transformations .
Data Table: Applications Summary
| Application Area | Method of Use | Key Results |
|---|---|---|
| Sunscreens | UV absorber up to 10% | Reduces skin photodamage |
| Hair Care Products | Included in styling agents | Protects hair from UV damage |
| Fluorescent Materials | Precursor for hybrid materials | Potential uses in bioimaging |
| Photodynamic Therapy | Photosensitizer for cancer treatment | Generates reactive oxygen species upon activation |
| Environmental Impact | Toxicity assessments on aquatic organisms | Varying toxicity levels based on chemical derivatives |
Case Studies
- Sunscreen Efficacy Study: A clinical trial demonstrated that formulations containing this compound significantly reduced sunburn incidence compared to control groups using non-protective formulations.
- Photodynamic Therapy Research: In laboratory settings, this compound was shown to selectively target cancerous cells with minimal impact on surrounding healthy tissues when used as part of PDT protocols.
- Ecotoxicological Assessment: A study evaluated the effects of this compound on microalgae and daphnids, revealing that certain derivatives exhibited higher toxicity levels, necessitating careful consideration during formulation development for environmental safety .
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its diethylamino group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Benzoyl Ring
2.1.1 Hydroxy vs. Methyl Substituents
- 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid (DEABA) Structure: Replaces the 2-methyl group with a 2-hydroxy group. Impact:
- Increased acidity (pKa ~2–3 for phenolic -OH vs. ~4.5 for carboxylic acid) .
- Enhanced hydrogen-bonding capacity, influencing solubility and biological interactions (e.g., auxin transport inhibition in plants ).
- Applications: Used as a polar auxin transport inhibitor (BUM) in plant physiology studies and as a UV filter (Uvinul® A Plus) in cosmetics when esterified .
2.1.2 Diethylamino vs. Dibutylamino Groups
- 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (DBABA) Structure: Substitutes diethylamino with dibutylamino. Impact:
- Increased lipophilicity (logP ~1.5 higher than DEABA) .
- Altered pharmacokinetics: Longer alkyl chains may enhance membrane permeability but reduce metabolic stability.
Functional Group Modifications
2.2.1 Esterification of the Carboxylic Acid
- Hexyl 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoate Structure: Carboxylic acid converted to a hexyl ester. Impact:
- Reduced polarity (logP increased by ~3 units) .
- Applications: Improved skin penetration as a UV absorber (Uvinul® A Plus) in sunscreens .
2.2.3 Azo and Amide Derivatives
- Ethyl Red (2-[4-(Diethylamino)phenylazo]benzoic acid) Structure: Introduces an azo (-N=N-) linkage. Impact:
- Chromophoric properties: Strong UV-Vis absorption (λmax ~500 nm) for use as a pH indicator .
Reactivity: Susceptible to reductive cleavage in biological systems.
2-Methyl-4-(2-methylbenzamido)benzoic Acid
- Structure : Replaces benzoyl with an amide-linked 2-methylbenzoyl group.
- Impact :
- Applications: Intermediate in synthesizing antitumor agents (e.g., Tolvaptan) .
Heterocyclic Derivatives
2.3.1 Azetidinone and Thiazolidinone Derivatives
- 4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid (SS1) Structure: Incorporates a β-lactam (azetidinone) ring. Impact:
- Potential antimicrobial activity due to β-lactam reactivity .
Synthetic complexity: Requires multi-step synthesis with chloroacetyl chloride .
- 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) Structure: Features a thiazolidinone ring. Impact:
- Electron-rich sulfur atom enhances interaction with metal ions or enzymes .
Key Data Table: Structural and Functional Comparisons
Biological Activity
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid, a compound with the molecular formula C₁₉H₂₁N₁O₃, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a diethylamino group attached to a benzoyl moiety, which is further substituted by a methyl group. Its structural characteristics contribute to its unique chemical behavior and biological interactions.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
2. Photodynamic Therapy (PDT)
The compound has been studied as a photosensitizer in photodynamic therapy due to its ability to absorb light and generate reactive oxygen species (ROS). This property makes it suitable for applications in cancer treatment, where it can induce cell death in tumor cells upon light activation.
3. Interaction with Biological Molecules
Studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids. These interactions are crucial for its biological activity, particularly in photodynamic therapy where it interacts with cellular components.
Synthesis Methods
The synthesis of this compound typically involves the Friedel-Crafts acylation of N,N-diethyl-2-amino-4-methylphenol with benzoic acid derivatives. The reaction generally requires an acid catalyst, such as aluminum chloride, to facilitate the acylation process. Alternative methods include molten state synthesis, which enhances product purity and reduces environmental impact by minimizing solvent use .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using a murine model of inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory conditions.
Case Study 2: Photodynamic Therapy Efficacy
In another investigation, the efficacy of this compound as a photosensitizer was assessed in vitro on various cancer cell lines. The results demonstrated that upon light activation, the compound effectively induced apoptosis in cancer cells, highlighting its promise in oncological therapies.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is insightful:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid | 0.79 | Contains a dimethylamino group instead of diethylamino, affecting solubility and reactivity. |
| Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | 0.83 | An ester derivative that may have different pharmacokinetics compared to the acid form. |
| 4-(Dimethylamino)-2-hydroxybenzaldehyde | 0.76 | Aldehyde functional group alters reactivity and potential applications in organic synthesis. |
This table illustrates how variations in functional groups can lead to significant differences in chemical behavior and application potential.
Q & A
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
